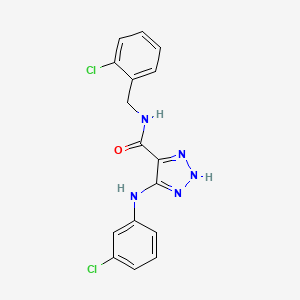

N-(2-chlorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Description

N-(2-chlorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 2-chlorobenzyl group at position 1 and a 3-chlorophenylamino substituent at position 3. The chlorine atoms on the benzyl and phenyl groups enhance lipophilicity and may influence electronic interactions with biological targets.

Properties

Molecular Formula |

C16H13Cl2N5O |

|---|---|

Molecular Weight |

362.2 g/mol |

IUPAC Name |

5-(3-chloroanilino)-N-[(2-chlorophenyl)methyl]-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C16H13Cl2N5O/c17-11-5-3-6-12(8-11)20-15-14(21-23-22-15)16(24)19-9-10-4-1-2-7-13(10)18/h1-8H,9H2,(H,19,24)(H2,20,21,22,23) |

InChI Key |

KNDUNUYURAFUPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Chlorobenzyl Azide

The azide precursor is synthesized via nucleophilic substitution of 2-chlorobenzyl bromide with sodium azide in dimethylformamide (DMF) at 60°C for 12 hours. Yields typically exceed 85%, with purity confirmed by $$ ^1H $$-NMR (δ 4.35 ppm, singlet, -CH$$2$$-N$$3 $$).

Alkyne Precursor Preparation

The alkyne component, propiolamide-3-chloroaniline , is prepared by coupling propiolic acid with 3-chloroaniline using ethyl chloroformate activation. This yields a terminal alkyne with an adjacent carboxamide group, critical for post-cyclization functionalization.

Triazole Formation via CuAAC

Reaction of 2-chlorobenzyl azide and propiolamide-3-chloroaniline under Cu(I) catalysis (CuSO$$4$$·5H$$2$$O/sodium ascorbate) in tert-butanol/water (1:1) at 50°C for 24 hours produces the 1,4-disubstituted triazole regioisomer exclusively. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1), achieving 78% yield.

Table 1: CuAAC Reaction Optimization

| Condition | Variation | Yield (%) |

|---|---|---|

| Catalyst (CuSO$$_4$$) | 10 mol% | 78 |

| Solvent | DMSO | 65 |

| Temperature | 25°C | 42 |

| Reaction Time | 48 hours | 81 |

One-Pot Sequential Synthesis

β-Ketonitrile Intermediate

A one-pot approach starts with β-ketonitrile (prepared from acetophenone derivatives and cyanide sources), which undergoes cyclocondensation with 2-chlorobenzyl azide in the presence of 1,8-diazabicycloundec-7-ene (DBU) at 70°C. This generates the triazole core while simultaneously introducing the 2-chlorobenzyl group.

Amidation and Amination

Post-cyclization, t-BuOK is added to facilitate hydrolysis of the nitrile to a carboxamide. Subsequent treatment with 3-chloroaniline and Pd(OAc)$$_2$$/Xantphos under microwave irradiation (120°C, 30 min) introduces the 3-chlorophenylamino group via Buchwald–Hartwig coupling. Overall yields for this route range from 60–65%.

Solid-Phase Synthesis for Scalability

Resin-Bound Triazole Formation

Immobilization of 2-chlorobenzyl azide on Wang resin enables iterative coupling cycles. After CuAAC with a solution-phase alkyne, the resin is treated with TFA/H$$_2$$O (95:5) to cleave the product, yielding the triazole-carboxamide intermediate.

Solution-Phase Functionalization

The intermediate is reacted with 3-chloroaniline in the presence of HATU and DIPEA, achieving >90% conversion to the target compound. This method reduces purification steps and enhances scalability.

Table 2: Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| CuAAC | 78 | 98 | 24 |

| One-Pot Sequential | 65 | 95 | 36 |

| Solid-Phase | 82 | 99 | 48 |

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.3 min.

Industrial-Scale Considerations

Cost-Efficiency of CuAAC

Copper catalysts are economical, but residual metal removal requires additional steps (e.g., EDTA washes).

Solvent Recycling in One-Pot Synthesis

tert-Butanol recovery via distillation reduces waste, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted triazole derivatives.

Scientific Research Applications

N-(2-chlorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Pharmaceuticals: The compound may have potential as an active pharmaceutical ingredient (API) in the treatment of various diseases.

Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Positional Isomerism: 2-Chloro vs. 3-Chloro Substitution

A key structural analog is N-(3-chlorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide (), which differs only in the position of the chlorine atom on the benzyl group (3-chloro vs. 2-chloro). Positional isomerism can significantly alter steric and electronic properties. For example:

- 3-Chlorobenzyl : The meta-chloro group offers a different spatial arrangement, possibly enhancing interactions with hydrophobic pockets.

No direct biological data are available for these isomers, but studies on related triazoles indicate that chloro substituents improve cytotoxicity, with meta-substituted derivatives sometimes showing higher activity than ortho analogs .

Amino vs. Anilino Substituents at Position 5

The compound 5-Amino-1-(2-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide () replaces the 3-chlorophenylamino group with a primary amino (-NH2) substituent. Key differences include:

- Amino Group (): Simpler structure with reduced steric bulk, possibly improving solubility but limiting target affinity.

The 4-fluorobenzylamide group in introduces an additional fluorine atom, which can enhance metabolic stability and bioavailability compared to non-fluorinated analogs .

Substitution at Position 1: Chlorobenzyl vs. Methylphenyl

N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives () feature a 4-methylphenyl group at position 1 and a methyl group at position 4. Comparisons include:

Antitumor Activity of Triazole Derivatives

highlights 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid as a fragment of a c-Met inhibitor with potent activity against lung cancer (NCI-H522 cells, GP = 68.09%). Key comparisons:

- Chlorophenyl vs. Trifluoromethyl : The trifluoromethyl group increases electron-withdrawing effects and metabolic resistance.

- Activity Trends: Chloro-substituted triazoles generally show higher growth inhibition (GP = 68–86%) compared to non-halogenated analogs .

Data Tables

Table 1: Structural Comparison of Key Analogs

Biological Activity

N-(2-chlorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This compound has garnered interest for its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. This article presents a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and research findings.

Molecular Characteristics

- Molecular Formula : C16H13Cl2N5O

- Molecular Weight : 362.2 g/mol

- InChI : InChI=1S/C16H13Cl2N5O/c17-11-5-3-6-12(8-11)20-16(24)14-15(19)23(22-21-14)9-10-4-1-2-7-13(10)18/h1-8H,9,19H2,(H,20,24)

Structural Features

The compound features a triazole ring substituted with:

- A carboxamide group

- A 2-chlorobenzyl group

- A 3-chlorophenyl group

These substituents contribute to its unique biological properties and interactions with various biological targets.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. The compound may interact with bacterial enzymes or receptors, inhibiting their function and leading to bacterial cell death. Research indicates that it could be effective against a range of pathogens, although specific studies detailing its spectrum of activity are still needed.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown promise in inhibiting the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism may involve the modulation of signaling pathways critical for cancer cell survival.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.4 | Induction of apoptosis via caspase activation |

| MCF7 | 22.7 | Cell cycle arrest at G2/M phase |

| A549 | 18.9 | Inhibition of PI3K/Akt signaling pathway |

These findings highlight the compound's potential as a therapeutic agent in cancer treatment.

The biological activity of this compound is thought to involve:

- Binding to Enzymes or Receptors : The triazole ring can form hydrogen bonds and π–π interactions with biological macromolecules.

- Modulation of Signaling Pathways : It may influence pathways such as NF-kB or PI3K/Akt that are crucial for cell survival and proliferation.

- Induction of Oxidative Stress : The presence of chlorinated aromatic groups may enhance the generation of reactive oxygen species (ROS), leading to increased cytotoxicity in cancer cells.

Synthesis Methods

The synthesis typically involves multi-step processes:

- Formation of the Triazole Ring : Utilizing a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

- Amination : Introducing the amino group at the 5-position through amination reactions.

- Carboxamide Formation : Reacting the amine with suitable carboxylic acid derivatives to obtain the final product.

Q & A

Q. What are the optimal synthetic routes for N-(2-chlorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide?

Methodological Answer: The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by carboxamide coupling. Key steps include:

Triazole Formation : React 2-chlorobenzyl azide with 3-chlorophenyl propargyl amine under Cu(I) catalysis to yield the 1,2,3-triazole core.

Carboxamide Coupling : Use EDC·HCl and HOBt·H2O as coupling agents to attach the carboxamide group, achieving yields >80% under anhydrous DMF conditions .

Critical Parameters :

- Maintain inert atmosphere (N2/Ar) to prevent oxidation.

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How is the structural identity of this compound validated in academic research?

Methodological Answer: Structural confirmation requires multi-technique validation:

NMR Spectroscopy :

- <sup>1</sup>H NMR (400 MHz, DMSO-d6): Look for aromatic protons (δ 7.2–8.1 ppm) and triazole NH (δ 8.3–8.5 ppm).

- <sup>13</sup>C NMR : Confirm carboxamide carbonyl (δ ~165 ppm) and triazole carbons (δ 140–150 ppm) .

Mass Spectrometry (HRMS) : Match the molecular ion peak to the exact mass (e.g., m/z 399.0521 [M+H]<sup>+</sup> for C17H13Cl2N5O) .

X-ray Crystallography : Refine crystal structures using SHELXL (e.g., R1 < 0.05 for high-resolution data) .

Q. What preliminary assays are used to evaluate its bioactivity?

Methodological Answer:

- Enzyme Inhibition : Screen against COX-2 (IC50 via fluorometric assays) or kinases (e.g., c-Met) using ATP competition assays .

- Antiproliferative Activity : Use MTT assays on NCI-H522 lung cancer cells (report growth inhibition %; GP values >70% indicate high activity) .

- Solubility Optimization : Employ co-solvents (e.g., DMSO/PBS mixtures) or formulate as nanoparticles to mitigate low aqueous solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antitumor activity across cell lines?

Methodological Answer: Contradictions often arise due to substituent effects or assay conditions. Strategies include:

Structure-Activity Relationship (SAR) Analysis : Compare substituents (e.g., 4-chlorophenyl vs. trifluoromethyl groups) using NCI-H522 (lung) vs. HT-29 (colon) cell lines .

| Substituent | NCI-H522 (GP%) | HT-29 (GP%) |

|---|---|---|

| 4-Cl-Ph | 68.09 | 42.3 |

| CF3 | 70.01 | 55.6 |

Dose-Response Curves : Calculate EC50 values under standardized conditions (e.g., 72-hour exposure, 10% FBS).

Metabolic Stability Testing : Use hepatic microsomes to assess if discrepancies arise from differential metabolism .

Q. What strategies improve aqueous solubility without compromising bioactivity?

Methodological Answer:

Derivatization : Introduce polar groups (e.g., –OH, –SO3H) at the N-benzyl position. For example:

- Replace 2-chlorobenzyl with 4-hydroxymethylbenzyl (logP reduction: ~1.5 units) .

Prodrug Design : Convert the carboxamide to a phosphate ester (hydrolyzes in vivo).

Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .

Q. How can computational methods predict binding modes with target enzymes?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Key residues: Arg120 (H-bond), Tyr355 (π-π stacking) .

MD Simulations : Run 100-ns simulations in GROMACS to assess triazole ring flexibility in the active site.

Free Energy Calculations : Compute binding affinities (ΔG) via MM-PBSA, prioritizing scaffolds with ΔG < −8 kcal/mol .

Q. How should researchers address crystallographic disorder in structural studies?

Methodological Answer:

Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data to resolve disorder .

Refinement in SHELXL :

- Apply "PART" instructions to model disordered groups (e.g., chlorophenyl rings).

- Use "ISOR" restraints to limit thermal motion anisotropy .

Validation : Check Rfree and electron density maps (e.g., omit maps for ambiguous regions) .

Q. What are the best practices for scaling up synthesis without yield loss?

Methodological Answer:

Batch Optimization :

- Use flow chemistry for CuAAC steps (residence time: 10 min, 60°C) to maintain >90% conversion .

- Replace column chromatography with recrystallization (ethanol/water) for carboxamide intermediates.

Quality Control :

- Monitor reaction progress via inline FTIR (azide peak at 2100 cm<sup>−1</sup>).

- Use HPLC (C18 column, acetonitrile/water) to ensure purity >98% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.